Terbium trifluoride

Descripción general

Descripción

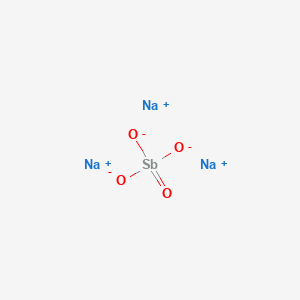

Terbium (III) fluoride is an inorganic compound with the chemical formula TbF3 . It is hard to dissolve in water . It is used in special lasers and as a dopant in solid-state devices, and has an important role as an activator for green phosphors used in color TV tubes .

Molecular Structure Analysis

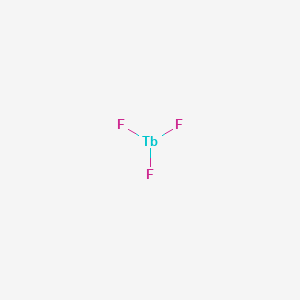

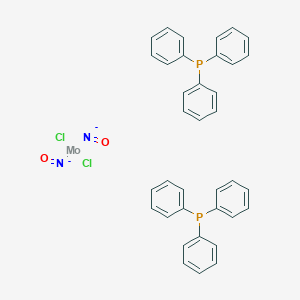

The molecular structure of Terbium trifluoride is represented by the formula F3Tb . The InChI representation isInChI=1S/3FH.Tb/h3*1H;/q;;;+3/p-3 and the Canonical SMILES representation is FTbF . Chemical Reactions Analysis

Terbium (IV) fluoride can oxidize cobalt trifluoride into cobalt tetrafluoride . It can also fluoronate [60]fullerene at 320–460 °C .Physical And Chemical Properties Analysis

Terbium (III) fluoride has a molar mass of 215.92 . It has a melting point of 1172°C . The molecular weight is 215.92056 g/mol .Aplicaciones Científicas De Investigación

Photoluminescence Energy Caging

Terbium fluoride is utilized in creating energy cages for photoluminescence. This application takes advantage of the compound’s ability to minimize energy migration during luminescence. By caging the fluorescent centers in a molecular cluster, non-radiative multi-phonon relaxation processes are significantly reduced, enhancing the efficiency of light emission .

High Power Laser Systems

In the field of optics, lithium terbium fluoride (LiTbF₄) shows promise in replacing traditional magneto-optic garnet materials as a Faraday rotator. Its high Verdet constant is particularly advantageous for high power laser systems. The compound’s optical properties, such as refractive indices and Verdet coefficient, have been extensively studied to optimize its performance as an optical isolator .

Electroluminescent Thin Films

Terbium(III) fluoride is a key material in the preparation of electroluminescent thin films. These films are essential components in various display technologies, where they emit light in response to an electric current. The use of TbF₃ helps in achieving high-quality luminescence, which is crucial for the development of advanced display systems .

Luminescent Zinc Sulfide Preparation

The compound is also instrumental in the preparation of luminescent zinc sulfide. This material is widely used in applications ranging from display panels to glow-in-the-dark products. Terbium fluoride’s properties facilitate the creation of zinc sulfide with enhanced luminescent qualities .

Fluoride Glass Manufacturing

Another significant application of Terbium(III) fluoride is in the manufacture of fluoride glasses. These glasses are known for their low dispersion and high transparency to infrared light, making them suitable for optical fiber and other infrared applications .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known to interact with various substances in its environment, acting as a strong oxidizer and fluorinating agent .

Mode of Action

Terbium(IV) fluoride is a strong fluorinating agent, emitting relatively pure atomic fluorine when heated . This property allows it to interact with other substances, such as cobalt(III) fluoride, causing it to oxidize into cobalt tetrafluoride .

Biochemical Pathways

For instance, energy migration during luminescence can be minimized by caging the fluorescent centers in a molecular cluster of terbium-fluoride .

Pharmacokinetics

It’s important to note that terbium(iii) fluoride is hard to dissolve in water .

Result of Action

The primary result of terbium fluoride’s action is its ability to emit atomic fluorine when heated . This property is utilized in various chemical reactions, including the oxidation of cobalt(III) fluoride .

Action Environment

The action of terbium fluoride is influenced by environmental factors such as temperature and the presence of other substances. For example, terbium(IV) fluoride hydrolyzes quickly in hot water, producing terbium(III) fluoride and terbium oxyfluoride (TbOF) . Additionally, it can react with substances like potassium chloride and fluorine to produce different compounds .

Propiedades

IUPAC Name |

trifluoroterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Tb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNRQYTYDPPUOX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Tb](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Tb, TbF3 | |

| Record name | terbium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Terbium(III) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Terbium(III)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065589 | |

| Record name | Terbium fluoride (TbF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.92056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(Dihydrate) Solid; Insoluble in water; [Hawley] | |

| Record name | Terbium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Terbium trifluoride | |

CAS RN |

13708-63-9 | |

| Record name | Terbium fluoride (TbF3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13708-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium fluoride (TbF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium fluoride (TbF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW5PJY3U68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.4]octan-5-one](/img/structure/B85115.png)